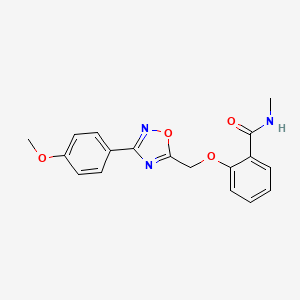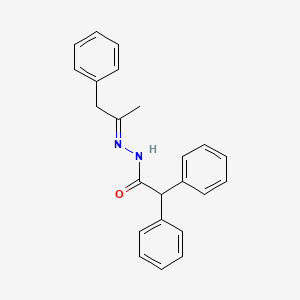
N'-(1-methylpiperidin-4-ylidene)-2,2-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-methylpiperidin-4-ylidene)-2,2-diphenylacetohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPAAH and has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of MPAAH involves its ability to bind to the active site of these enzymes and prevent them from breaking down neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, MPAAH has also been shown to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may help to reduce the risk of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPAAH in lab experiments is its high degree of purity, which makes it a reliable and consistent tool for researchers. However, one limitation of using MPAAH is that it can be expensive and difficult to obtain in large quantities, which may limit its use in certain types of research.
Direcciones Futuras
There are many potential future directions for research involving MPAAH. One area of interest is the development of new drugs that target the same enzymes as MPAAH, but with greater specificity and potency. Another area of interest is the use of MPAAH in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by a breakdown of neurotransmitter systems in the brain. Finally, there is potential for the use of MPAAH in the development of new diagnostic tools for these and other diseases, based on its ability to modulate neurotransmitter levels in the brain.
Métodos De Síntesis
The synthesis of MPAAH involves the reaction of 2,2-diphenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of a catalyst. This process results in the formation of MPAAH as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
MPAAH has been used in a variety of scientific research applications, including studies of the mechanisms of action of various drugs and compounds. It has been shown to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Propiedades
IUPAC Name |
2,2-diphenyl-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-18(17-19-11-5-2-6-12-19)24-25-23(26)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOASJDCIIIHGNH-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)

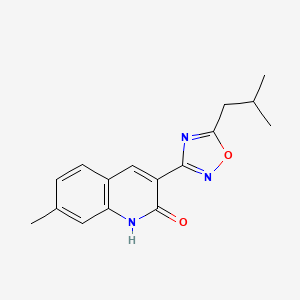
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
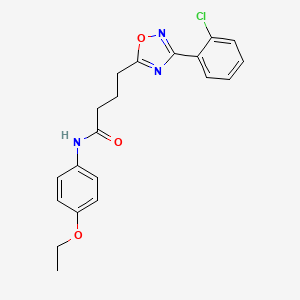
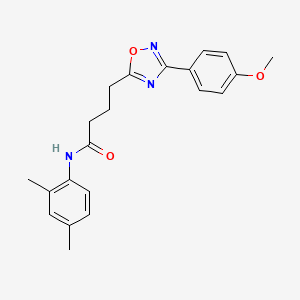

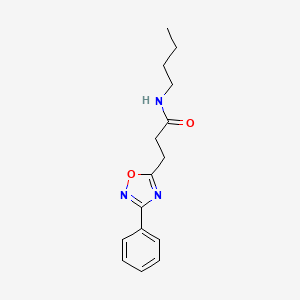
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
